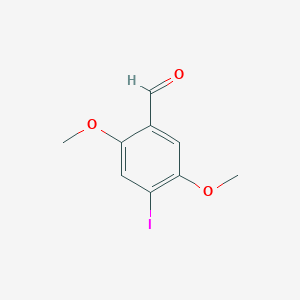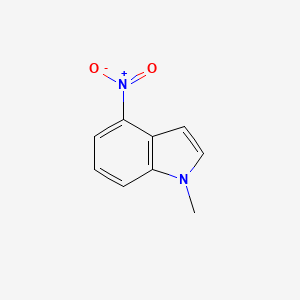
1-méthyl-4-nitro-1H-indole
Vue d'ensemble
Description
1-Methyl-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Applications De Recherche Scientifique
1-Methyl-4-nitro-1H-indole has several scientific research applications:
Mécanisme D'action
Target of Action
Indole derivatives, such as 1-methyl-4-nitro-1H-indole, have been found to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
The mode of action of indole derivatives involves their interaction with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against certain viruses . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence a wide range of biochemical pathways and their downstream effects.
Result of Action
The result of the action of indole derivatives can vary widely, depending on their specific targets and modes of action. For example, some indole derivatives have shown potent antiviral activity . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1-methyl-4-nitro-1H-indole . .
Analyse Biochimique
Biochemical Properties
1-Methyl-4-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 1-methyl-4-nitro-1H-indole, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways of other compounds. Additionally, 1-methyl-4-nitro-1H-indole may bind to specific receptors, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
1-Methyl-4-nitro-1H-indole exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, 1-methyl-4-nitro-1H-indole may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of 1-methyl-4-nitro-1H-indole involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity . For instance, 1-methyl-4-nitro-1H-indole may inhibit the activity of certain kinases, thereby blocking downstream signaling pathways and affecting cellular responses. Additionally, it can interact with transcription factors, influencing gene expression and altering cellular functions . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-4-nitro-1H-indole can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 1-methyl-4-nitro-1H-indole, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . These temporal changes can impact the compound’s efficacy and safety in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-methyl-4-nitro-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies.
Metabolic Pathways
1-Methyl-4-nitro-1H-indole is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolites may further interact with other enzymes or cofactors, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of 1-methyl-4-nitro-1H-indole is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 1-methyl-4-nitro-1H-indole within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can influence its efficacy and toxicity. Studying the transport and distribution mechanisms of 1-methyl-4-nitro-1H-indole can provide insights into its pharmacokinetics and tissue-specific effects.
Subcellular Localization
The subcellular localization of 1-methyl-4-nitro-1H-indole plays a crucial role in its activity and function. The compound may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism. Understanding the subcellular localization of 1-methyl-4-nitro-1H-indole can provide valuable insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-methyl-4-nitro-1H-indole can be achieved through various methods. One common approach involves the nitration of 1-methylindole using a mixture of nitric acid and sulfuric acid under controlled conditions . Another method includes the use of nitrobenzene derivatives and subsequent cyclization reactions . Industrial production methods often involve catalytic processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Methyl-4-nitro-1H-indole undergoes several types of chemical reactions:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the nitro group.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases . Major products formed from these reactions include amino derivatives, oxidized products, and substituted indoles .
Comparaison Avec Des Composés Similaires
1-Methyl-4-nitro-1H-indole can be compared with other indole derivatives such as 1-methylindole, 4-nitroindole, and 1-methyl-2-nitroindole . While these compounds share a similar core structure, the presence and position of the nitro and methyl groups significantly influence their chemical reactivity and biological activities . The unique combination of the methyl and nitro groups in 1-methyl-4-nitro-1H-indole makes it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-methyl-4-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIRVUJGWSRAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524314 | |
| Record name | 1-Methyl-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91482-63-2 | |
| Record name | 1-Methyl-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
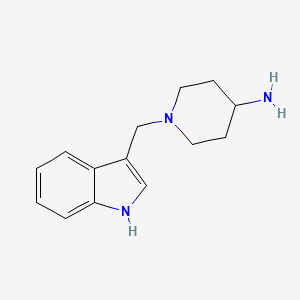


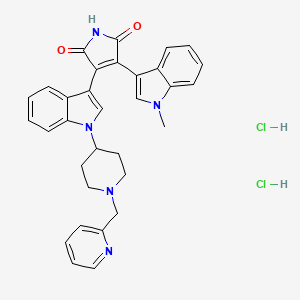
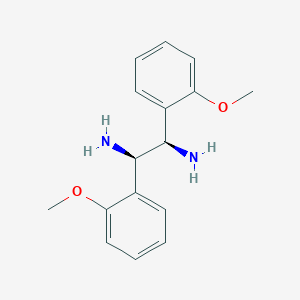

![Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B1600570.png)
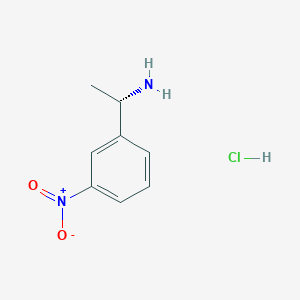
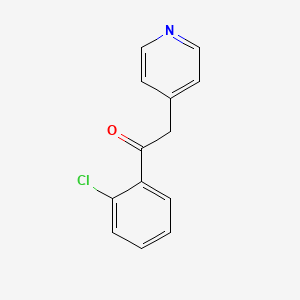
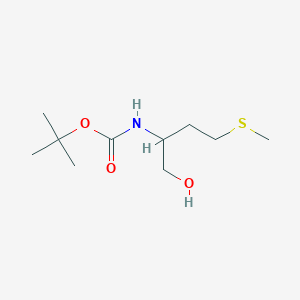
![2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester](/img/structure/B1600577.png)


